molecular formula C28H31ClN2O5 B6478508 3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride CAS No. 478614-50-5

3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride

Cat. No.: B6478508
CAS No.: 478614-50-5
M. Wt: 511.0 g/mol
InChI Key: LFWSYINWSAHZFH-UHFFFAOYSA-N
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Description

The compound 3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride is a complex heterocyclic molecule featuring a tricyclic core fused with a dione moiety (2,4-dione) and a substituted piperidine group. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., naphmethonium in ) suggest activity in neuromodulation or receptor targeting .

Properties

IUPAC Name

2-[[1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5.ClH/c1-34-22-7-4-8-23(15-22)35-18-21(31)17-29-13-11-19(12-14-29)16-30-27(32)24-9-2-5-20-6-3-10-25(26(20)24)28(30)33;/h2-10,15,19,21,31H,11-14,16-18H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWSYINWSAHZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Tricyclic Core : The azatricyclo[7.3.1.0^{5,13}]trideca-pentaene core in the target compound is distinct from simpler azabicyclo systems (e.g., azabicyclo[3.2.1]octane in ) but shares rigidity and planar aromatic regions with naphmethonium .
  • Substituent Variability: The 3-methoxyphenoxypropyl-piperidine side chain differentiates the target compound from phenylpiperazine () and dichlorophenyl () derivatives, likely altering receptor specificity.

Pharmacological and Mechanistic Comparisons

Receptor Targeting

  • Muscarinic Acetylcholine Receptors (mAChRs): Naphmethonium () and the target compound share a tricyclic dione scaffold, which is associated with allosteric modulation of mAChRs. However, naphmethonium’s dimethylamino groups may favor ionic interactions absent in the target compound’s methoxyphenoxy side chain .
  • GABA/Serotonin Receptors: highlights that structurally similar compounds may exhibit divergent behavioral phenotypes due to differential neuronal targeting. The target compound’s piperidine group could enhance GABAergic activity compared to phenylpiperazine derivatives () .

Gene Expression and Bioactivity

As per , structurally similar compounds (Tanimoto coefficient >0.85) share significantly similar gene expression profiles in only 20% of cases. For example:

  • Procymidone vs. Target Compound: Despite both having azabicyclo-dione systems, procymidone’s dichlorophenyl group directs fungicidal activity, whereas the target compound’s methoxyphenoxy group may favor CNS penetration .
  • Diazepine Diones : Compounds like vinclozolin () prioritize hydrophobic interactions for fungicidal use, contrasting with the target compound’s polar hydroxy and methoxy groups .

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